
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a phenyl group, a propylsulfonyl group, a tetrahydroisoquinoline group, and a triazole group. Each of these groups could potentially contribute to the compound’s overall properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would likely have a combination of aromatic and aliphatic regions, as well as potentially polar and nonpolar regions .Chemical Reactions Analysis
The reactivity of this compound would likely depend on the specific functional groups present. For example, the phenyl group might undergo electrophilic aromatic substitution reactions, while the triazole group could potentially participate in click chemistry reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, amines of low molar mass are quite soluble in water .科学的研究の応用
Chemical Synthesis and Catalysis
The synthesis of complex molecules like "2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2H-1,2,3-triazole-4-carboxamide" involves multiple steps, including cyclization, sulfonylation, and the introduction of a triazole moiety. Research in this area focuses on developing efficient synthetic routes and catalysts for constructing such molecules. For instance, the use of Pummerer-type cyclization has been explored for synthesizing tetrahydroisoquinoline derivatives, a key structural feature in the compound . The enhancing effect of boron trifluoride diethyl etherate on cyclization has been demonstrated, indicating its potential application in the synthesis of related compounds (Saitoh, Ichikawa, Horiguchi, Toda, & Sano, 2001).
Pharmacological Research
The triazole and tetrahydroisoquinoline moieties are commonly found in molecules with significant biological activities. For example, triazole derivatives have been studied for their antimicrobial properties and potential use as NK1 receptor ligands, which could provide insights into the development of new pharmacological agents. Research on non-peptide NK1 receptor ligands based on the 4-phenylpyridine moiety, for instance, has led to compounds showing nanomolar affinity, indicating the therapeutic potential of structurally related molecules (Giuliani et al., 2011).
Materials Science
Compounds containing sulfonyl and triazole groups are of interest in materials science, particularly in the development of electron transport materials for organic light-emitting diodes (OLEDs). For example, sulfone-based electron-transport materials with high triplet energy have been synthesized for use in highly efficient blue phosphorescent OLEDs, demonstrating the relevance of such structural motifs in the design of advanced materials (Jeon, Earmme, & Jenekhe, 2014).
特性
IUPAC Name |
2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-2-12-30(28,29)25-11-10-16-8-9-18(13-17(16)15-25)23-21(27)20-14-22-26(24-20)19-6-4-3-5-7-19/h3-9,13-14H,2,10-12,15H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYNCNZAGOJAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

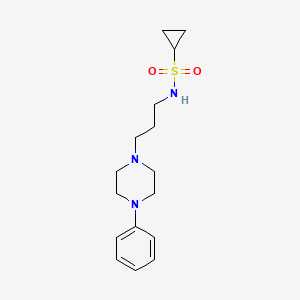


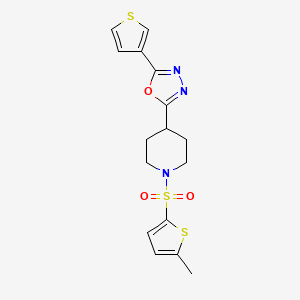
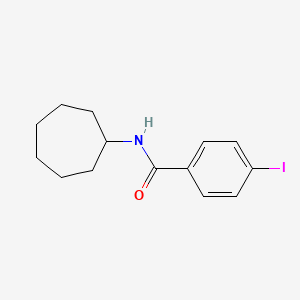
![3-(3-methoxyphenyl)-2-((3-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2916466.png)
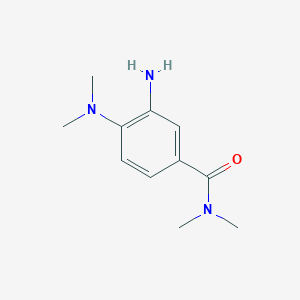

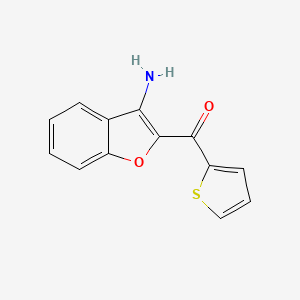
![2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetonitrile](/img/structure/B2916478.png)
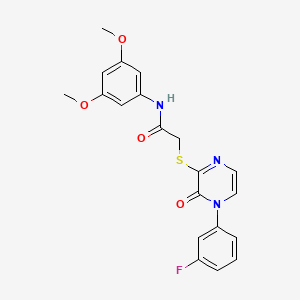
![2-Chloro-5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2916481.png)

![1,4,6-trimethyl-3-[(2-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2916483.png)